molecular formula C9H9BrF2 B2497052 2-Bromo-1-(difluoromethyl)-4-ethylbenzene CAS No. 2248389-61-7

2-Bromo-1-(difluoromethyl)-4-ethylbenzene

Cat. No.: B2497052
CAS No.: 2248389-61-7
M. Wt: 235.072
InChI Key: REOGNYYTKCVDHT-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-ethylbenzene is an organic compound with the molecular formula C9H9BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and an ethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-4-ethylbenzene typically involves the bromination of 1-(difluoromethyl)-4-ethylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-4-ethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 1-(difluoromethyl)-4-ethylphenol or 1-(difluoromethyl)-4-ethylamine.

    Oxidation: Formation of 2-bromo-1-(difluoromethyl)-4-ethylbenzaldehyde or 2-bromo-1-(difluoromethyl)-4-ethylbenzoic acid.

    Reduction: Formation of 2-bromo-1-methyl-4-ethylbenzene.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-4-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-ethylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the ethyl group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
  • 2-Bromo-1-(difluoromethyl)-4-methylbenzene
  • 2-Bromo-1-(difluoromethyl)-4-chlorobenzene

Uniqueness

2-Bromo-1-(difluoromethyl)-4-ethylbenzene is unique due to the presence of both a difluoromethyl group and an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-4-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOGNYYTKCVDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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